molecular formula C19H14FN3O B5460205 3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5460205
M. Wt: 319.3 g/mol
InChI Key: DWQATEJESHNPTG-UHFFFAOYSA-N
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Description

“3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of compounds known as pyrazolo[1,5-a]pyrimidines . This class of compounds is the dominant motif of many drugs, such as zaleplon and indiplon, which are sedative agents, and ocinaplon, which was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites . The structure of these compounds can be modified to direct their activity and selectivity to multiple oncogenic targets .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, derivatives of this class of compounds can be prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines is largely dependent on their biological activity. For instance, they can act as kinase inhibitors, antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .

properties

IUPAC Name

3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c1-24-16-4-2-3-14(11-16)18-9-10-21-19-17(12-22-23(18)19)13-5-7-15(20)8-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQATEJESHNPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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